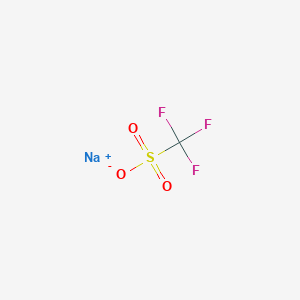
sodium;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium trifluoromethanesulfonate: is a chemical compound with the formula CF₃SO₃Na . It is a white, crystalline solid that is highly soluble in water. This compound is widely used in organic synthesis as a catalyst and reagent due to its strong electron-withdrawing trifluoromethanesulfonyl group. It is also known for its role as an electrolyte in various electrochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid. Another method involves the reaction of barium trifluoromethanesulfonate with sodium sulfate in water, followed by filtration to remove the insoluble barium sulfate .
Industrial Production Methods: In industrial settings, sodium trifluoromethanesulfonate is produced on a larger scale using similar methods. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced filtration techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Catalytic Reactions: It serves as a catalyst in Mannich-type reactions, Diels-Alder reactions, and other organic transformations.
Common Reagents and Conditions:
Silver Catalysts: Used in the preparation of aryl fluorides from arylstannanes.
Electrochemical Conditions: Employed as a supporting electrolyte in electrochemical glycosylation reactions.
Major Products Formed:
Aryl Fluorides: Formed via silver-catalyzed fluorination.
Ionic Liquids: Such as N,N-dialkylpyrrolidinium triflate and N,N-dialkylimidazolium triflate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium trifluoromethanesulfonate is extensively used as a catalyst and reagent in organic synthesis. It facilitates various reactions, including Mannich-type reactions and Diels-Alder reactions .
Biology and Medicine: In biochemical research, it is used as a buffer to maintain pH levels in experiments. Its strong acidity makes it suitable for precise pH control .
Industry: It is used as an electrolyte in batteries and as a chaotropic agent in reversed-phase liquid chromatography .
Wirkmechanismus
Sodium trifluoromethanesulfonate exerts its effects primarily through its strong electron-withdrawing trifluoromethanesulfonyl group. This group stabilizes negative charges and enhances the reactivity of the compound in various reactions. In catalytic applications, it facilitates the formation of reactive intermediates, thereby accelerating the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation of aromatic compounds.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Employed in trifluoromethylation and sulfonylation reactions.
Uniqueness: Sodium trifluoromethanesulfonate is unique due to its combination of strong acidity and high solubility in water. This makes it an effective catalyst and reagent in a wide range of organic reactions, as well as a reliable electrolyte in electrochemical applications .
Eigenschaften
IUPAC Name |
sodium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOMXSYOKFBHS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-[ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B7725069.png)
![(E)-[(4-amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725081.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)











